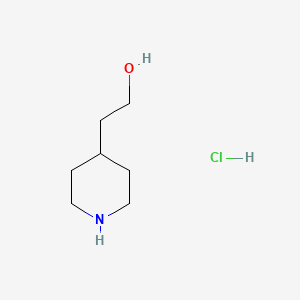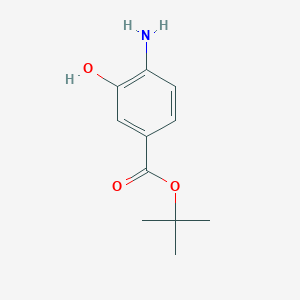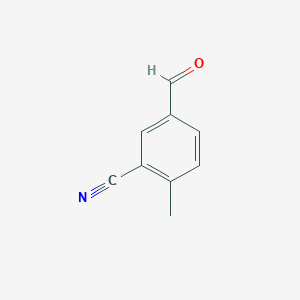
Diyoduro de Piperazina
Descripción general
Descripción
Piperazine Dihydriodide is a chemical compound characterized by the presence of a piperazine ring bonded to two iodide ions. Piperazine itself is a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
Piperazine Dihydriodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It finds applications in the production of polymers, catalysts, and other industrial materials.
Mecanismo De Acción
Target of Action
Piperazine Dihydriodide primarily targets the GABA receptors in the muscle membrane . The GABA receptors play a crucial role in inhibitory neurotransmission, and their activation leads to hyperpolarization of nerve endings .
Mode of Action
Piperazine Dihydriodide acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Pharmacokinetics
The presence of two nitrogen atoms in the piperazine ring is known to improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines . These nitrogen atom sites serve as hydrogen
Análisis Bioquímico
Biochemical Properties
Piperazine Dihydriodide plays a significant role in biochemical reactions, particularly in the stabilization of certain compounds. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and stability. For example, Piperazine Dihydriodide has been shown to enhance the thermal stability of perovskite materials by forming a Ruddlesden–Popper 2D structure . This interaction involves the insertion of Piperazine Dihydriodide cations between layered perovskites, which helps maintain the photoactive phase of the material.
Cellular Effects
Piperazine Dihydriodide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, Piperazine Dihydriodide has been used in the development of perovskite solar cells, where it mitigates surface and bulk defects, thereby improving the stability and efficiency of the cells . This compound’s ability to modify surface chemistry and interfacial energy bands plays a crucial role in its cellular effects.
Molecular Mechanism
The molecular mechanism of Piperazine Dihydriodide involves its interaction with biomolecules at the molecular level. Piperazine Dihydriodide acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors . This binding interaction leads to the hyperpolarization of nerve endings, resulting in the flaccid paralysis of certain parasites. Additionally, Piperazine Dihydriodide has been shown to inhibit the metabolism of succinic acid in ascarids, disrupting their energy management .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperazine Dihydriodide change over time. The compound exhibits remarkable stability, maintaining its effectiveness in various applications. For instance, in perovskite solar cells, Piperazine Dihydriodide has been shown to enhance thermal stability, preventing phase transitions even after prolonged exposure to high temperatures . This stability is crucial for long-term applications and ensures consistent performance over time.
Dosage Effects in Animal Models
The effects of Piperazine Dihydriodide vary with different dosages in animal models. Studies have shown that dogs, cats, and livestock tolerate Piperazine Dihydriodide well, with a safety margin of approximately 3 in cats and 6 in horses . At higher doses, Piperazine Dihydriodide can cause neurotoxic symptoms, including salivation, vomiting, diarrhea, trembling, and convulsions . These adverse effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
Piperazine Dihydriodide is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to inhibit the metabolism of succinic acid in ascarids, affecting their energy management . Additionally, Piperazine Dihydriodide’s interaction with GABA receptors influences neurotransmitter activity, further impacting metabolic processes .
Transport and Distribution
Within cells and tissues, Piperazine Dihydriodide is transported and distributed through interactions with transporters and binding proteins. In perovskite solar cells, Piperazine Dihydriodide cations are inserted between layered perovskites, forming a Ruddlesden–Popper 2D structure that enhances thermal stability . This distribution mechanism is crucial for maintaining the compound’s effectiveness in various applications.
Subcellular Localization
The subcellular localization of Piperazine Dihydriodide affects its activity and function. In perovskite solar cells, Piperazine Dihydriodide is localized within the perovskite layers, where it stabilizes the photoactive phase and prevents degradation . This targeted localization is essential for the compound’s role in enhancing the stability and efficiency of perovskite materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Piperazine Dihydriodide can be synthesized through several methods. One common approach involves the reaction of piperazine with hydroiodic acid. The reaction typically occurs under controlled conditions, ensuring the complete conversion of piperazine to Piperazine Dihydriodide.
Industrial Production Methods: In industrial settings, the production of Piperazine Dihydriodide often involves large-scale reactions using high-purity reagents. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions: Piperazine Dihydriodide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of piperazine.
Reduction: Reduction reactions can convert Piperazine Dihydriodide into its reduced forms.
Substitution: Substitution reactions involve the replacement of iodide ions with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperazine N-oxide, while substitution can produce various alkylated piperazine derivatives.
Comparación Con Compuestos Similares
Piperazine: The parent compound, which lacks the iodide ions.
Piperazine Citrate: A derivative used in pharmaceutical applications.
Piperazine Adipate: Another pharmaceutical derivative with different properties.
Uniqueness: Piperazine Dihydriodide is unique due to the presence of iodide ions, which can influence its chemical reactivity and biological activity. This makes it distinct from other piperazine derivatives, providing specific advantages in certain applications.
Propiedades
IUPAC Name |
piperazine;dihydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2HI/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCGFUVVXNFSLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.I.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58464-47-4 | |
| Record name | Piperazine Dihydriodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Piperazine Dihydriodide improve the performance of perovskite solar cells?
A1: PDI2 acts as a buffer layer between the perovskite film and the substrate. [, ] This is crucial because it mitigates the negative effects of lattice strain caused by the different thermal expansion rates of these two materials. By accommodating this strain, PDI2 facilitates the formation of a smoother, more uniform perovskite film with fewer defects. [, ] This, in turn, improves charge transport within the solar cell, leading to higher power conversion efficiency. [, ]
Q2: Does Piperazine Dihydriodide impact the stability of perovskite solar cells?
A2: Yes, research indicates that PDI2 significantly enhances the operational stability of perovskite solar cells. [, ] It effectively suppresses the formation of voids at the buried interface between the perovskite layer and the substrate, which are known to contribute to device degradation. [] This enhanced stability is reflected in the prolonged operational lifetime observed in devices incorporating PDI2. [, ]
Q3: Beyond its role as a buffer layer, does Piperazine Dihydriodide interact with the perovskite material itself?
A3: Research suggests that PDI2 can interact directly with the perovskite material, specifically influencing its crystallization kinetics. [] In the case of FASnI3-based perovskites, PDI2 promotes the formation of pre-nucleation clusters in the precursor solution. [] These clusters act as a kind of "stepping stone" for perovskite crystal formation, leading to a higher quality film with fewer defects and improved performance. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B1319363.png)








![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)
![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)
